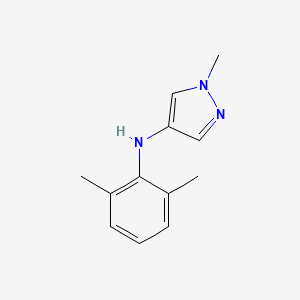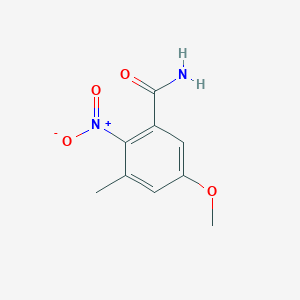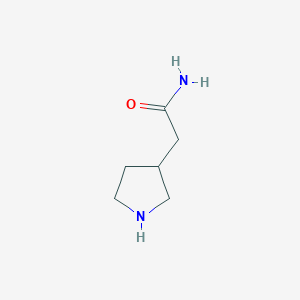
2-(Pyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 2-(Pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced . Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Chemical Reactions Analysis
2-(Pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
2-(Pyrrolidin-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology and medicine, it serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities . Additionally, it has applications in the industry as a precursor for the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can modulate various biological activities, such as inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. For example, pyrrolidine-2-one is known for its antitumor properties, while pyrrolidine-2,5-diones have been studied for their antimicrobial activities . The unique stereochemistry and functionalization of this compound make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)3-5-1-2-8-4-5/h5,8H,1-4H2,(H2,7,9) |
InChI Key |
XEWJXCNCHWVTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol](/img/structure/B13245967.png)
![2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]aceticacid](/img/structure/B13245987.png)
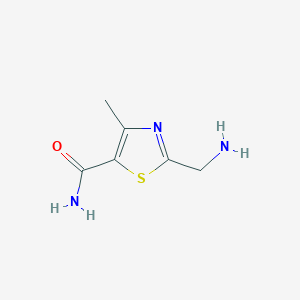
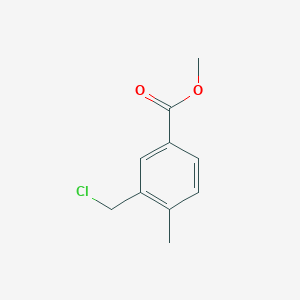
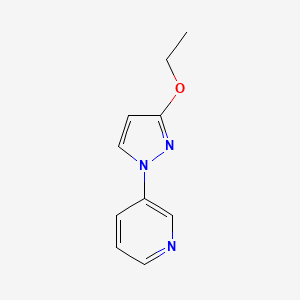
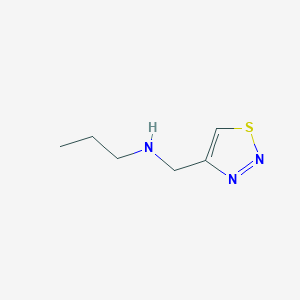
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
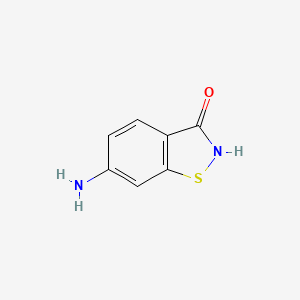
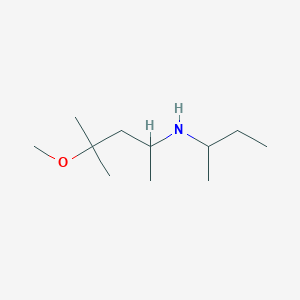

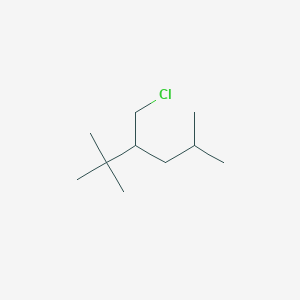
![2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13246052.png)
